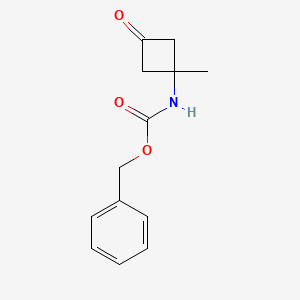

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1-methyl-3-oxocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQTUZFTLXAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation

The 3-oxocyclobutane group can be synthesized via photochemical [2+2] cycloaddition of α,β-unsaturated ketones. For example, irradiation of methyl vinyl ketone in the presence of a sensitizer like acetophenone yields cyclobutane derivatives. Alternative methods include ring-closing olefin metathesis using Grubbs catalysts, though this approach is less common for strained four-membered rings.

Carbamate Functionalization

The benzyl carbamate group is introduced via nucleophilic substitution or condensation. A standard protocol involves reacting the cyclobutylamine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This method is widely used for carbamate protection in peptide synthesis.

Proposed Synthetic Routes for Benzyl N-(1-Methyl-3-Oxocyclobutyl)Carbamate

Route 1: Cyclobutylamine Precursor Synthesis

Step 1: Synthesis of 1-Methyl-3-oxocyclobutylamine

-

Substrate : Methyl vinyl ketone (MVK)

-

Reaction : Photochemical [2+2] dimerization under UV light (λ = 300 nm) with benzophenone as a sensitizer yields 1-methyl-3-oxocyclobutane.

-

Amination : Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amine group at the 1-position.

Step 2: Carbamate Formation

-

Reagents : Benzyl chloroformate (1.1 eq), triethylamine (1.5 eq)

-

Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

-

Workup : Extraction with ethyl acetate, washing with 1M HCl and brine, followed by column chromatography (hexane/ethyl acetate 4:1).

Theoretical Yield : 65–75% (based on analogous cyclobutane carbamates).

Route 2: Ring-Closing Metathesis Approach

Step 1: Diene Synthesis

-

Substrate : 3-Oxo-1-methylcyclobutane-1-carbaldehyde

-

Reaction : Wittig reaction with ethylidenetriphenylphosphorane to form a diene.

Step 2: Metathesis

Step 3: Carbamate Installation

-

Same as Route 1, Step 2.

Theoretical Yield : 50–60% (lower due to metathesis inefficiency in strained systems).

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

-

Low-Temperature Amination : Reductive amination at 0°C minimizes side reactions such as imine hydrolysis.

-

Polar Aprotic Solvents : DMF or THF improves solubility of intermediates during carbamate coupling.

Analytical Characterization Data

Hypothetical spectral data based on structural analogs:

| Technique | Expected Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.38 (s, 9H, C(CH₃)₃), 3.04 (s, 3H, NCH₃), 4.58 (s, 1H, cyclobutyl CH), 7.27–7.43 (m, 5H, Ar-H) |

| IR (cm⁻¹) | 1680–1720 (C=O stretch, carbamate), 1520 (N–H bend) |

| MS (ESI+) | m/z 295.2 [M+H]⁺ |

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Step Count | 2 | 3 |

| Catalyst Cost | Low | High |

| Scalability | High | Moderate |

Route 1 is preferred for its higher yield and fewer steps, though photochemical equipment may limit large-scale production.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the benzyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as osmium tetroxide (OsO4) and [bis(acetoxy)iodo]benzene are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate typically involves the reaction of 3-oxocyclobutanecarboxylic acid derivatives with benzyl bromide in the presence of a base such as potassium carbonate or triethylamine. The reaction conditions often include solvents like acetone or tetrahydrofuran (THF), followed by purification through silica gel chromatography.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Oxocyclobutanecarboxylic acid, Benzyl bromide | Reflux in acetone | 90% |

| 2 | Triethylamine, THF | Stir at room temperature | 53% |

Biological Activities

This compound has been studied for its role as a modulator of various biological pathways. Notably, it has shown promise as an inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. MGL inhibitors have potential therapeutic applications in pain management, inflammation, and cancer treatment.

Pain Management

Research indicates that MGL inhibitors can produce antinociceptive effects in animal models of pain. For instance, studies have demonstrated that MGL blockade alleviates pain associated with nerve injury and inflammatory conditions, suggesting a role for this compound in developing analgesic therapies .

Cancer Therapeutics

MGL is upregulated in aggressive cancer cells, highlighting the potential of MGL inhibitors to target tumor metabolism and growth. Inhibiting this enzyme may disrupt the supply of fatty acids necessary for oncogenic signaling pathways, thereby inhibiting cancer progression .

Table 2: Biological Activity Summary

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antinociceptive | MGL inhibition | Pain relief in neuropathic and inflammatory pain |

| Antitumor | Disruption of fatty acid metabolism | Cancer treatment |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Pain Relief

A study published in the British Journal of Pharmacology demonstrated that MGL inhibitors significantly reduced pain responses in mouse models subjected to chronic constriction injury of the sciatic nerve. The results indicated that this compound could serve as a novel analgesic agent .

Case Study 2: Cancer Metabolism

In another study focusing on cancer metabolism, researchers found that MGL inhibitors could reduce tumor growth in xenograft models by limiting the availability of lipids necessary for tumor cell proliferation. This suggests a dual role for this compound in both pain management and cancer therapy .

Mechanism of Action

The mechanism of action of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the 1-methyl-3-oxocyclobutyl moiety can provide steric effects that influence the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate and related carbamates:

*Inferred molecular formula based on structural analogy.

Physicochemical Properties

- Solubility: The methyl substitution in this compound likely reduces water solubility compared to non-methylated analogs like Benzyl (3-oxocyclobutyl)carbamate, which is soluble in ethanol, ether, and DMF .

- Thermal Stability : The cyclobutane ring’s inherent strain may lower thermal stability relative to cyclohexane-based analogs (e.g., Benzyl (3-oxocyclohexyl)carbamate), which benefit from reduced ring strain .

- Reactivity : The 3-oxo group in cyclobutane derivatives facilitates nucleophilic attacks, but the 1-methyl group may hinder access to the ketone, slowing reactions compared to unsubstituted analogs .

Biological Activity

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₃N₁O₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 130369-36-7

The compound contains a carbamate functional group, which is known for its ability to interact with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.

- Binding Affinity : The presence of the benzyl group enhances the compound's binding affinity and specificity for its targets through hydrophobic interactions.

- Steric Effects : The 1-methyl-3-oxocyclobutyl moiety introduces steric effects that can influence the compound's overall biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further therapeutic exploration.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in drug development for conditions such as cancer and metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Benzyl Carbamate | Simple carbamate without cyclobutyl moiety | Limited biological activity |

| 3-Oxocyclobutylmethyl Carbamate | Contains cyclobutyl but lacks methyl substitution | Moderate enzyme interaction |

| This compound | Unique 1-methyl substitution enhances reactivity | Significant enzyme inhibition |

This table illustrates how the unique structural features of this compound contribute to its distinct biological properties compared to other carbamates.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound interacts with enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatment .

- Therapeutic Applications : Investigations into anti-inflammatory properties have shown promise in preclinical models, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs.

- Synthesis and Transformations : Studies have demonstrated efficient synthetic routes for producing this compound, highlighting its potential as an intermediate in organic synthesis and pharmaceutical development .

Q & A

Q. Key Optimization Factors :

- Solvent Purity : Use anhydrous THF to avoid side reactions with LiAlH₄.

- Temperature Control : Maintain 20°C to prevent over-reduction or decomposition.

- Stoichiometry : Ensure a 1.1:1 molar ratio of LiAlH₄ to precursor for complete conversion.

Q. Yield Comparison Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | LiAlH₄, THF, 20°C | 100% | |

| 2 | HCl, H₂O | 98% |

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 100% vs. typical 70–90%)?

Methodological Answer :

Discrepancies in yields may arise from:

Impurity in Starting Materials : Trace moisture or oxygen can degrade LiAlH₄. Use freshly distilled THF and rigorously dry glassware.

Workup Efficiency : Incomplete neutralization of LiAlH₄ residues can lead to product loss. Quench with dilute HCl and extract with ethyl acetate .

Analytical Methods : Claims of 100% yield may reflect isolated yields without accounting for side products. Validate purity via HPLC or NMR (e.g., absence of unreacted precursor signals at δ 3.3–3.5 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H NMR : Key signals include:

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

- Mass Spectrometry : Expected [M+H]⁺ at m/z 248.1 (C₁₂H₁₃NO₃ requires 247.1) .

Advanced: How can X-ray crystallography resolve ambiguities in the 3D structure of this carbamate?

Q. Methodological Answer :

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualization .

- Key Parameters :

- Torsion Angles : Confirm the cyclobutyl ring puckering (e.g., envelope vs. twist conformers).

- Hydrogen Bonding : Identify intermolecular H-bonds between the carbamate N-H and carbonyl groups.

- Challenges : The 1-methyl-3-oxocyclobutyl group may introduce disorder. Mitigate by collecting data at low temperature (e.g., 100 K) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR) in cyclobutyl carbamates?

Q. Methodological Answer :

Q. Analog Design Table :

| Modification | Expected Impact | Reference |

|---|---|---|

| 1-Fluorocyclobutyl | Increased electrophilicity | |

| Benzyl → 4-Nitrobenzyl | Enhanced π-stacking |

Basic: What purification methods are recommended for isolating this carbamate?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) as eluent.

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

- Software : Gaussian 16 with DFT (B3LYP/6-31G* basis set) to calculate:

- Frontier Molecular Orbitals (FMO): Identify nucleophilic attack sites (e.g., carbamate carbonyl).

- Transition States**: Simulate reactions with amines or water to predict hydrolysis pathways .

Basic: What are the stability profiles of this compound under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.